An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-(bromodifluoromethyl)cyclohexane
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-(bromodifluoromethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway and predicted characterization data for 1-Bromo-2-(bromodifluoromethyl)cyclohexane. Due to the limited availability of published data for this specific compound, this guide leverages established organic chemistry principles and spectroscopic data from analogous structures to provide a comprehensive resource for its synthesis and analysis.
Proposed Synthesis
The synthesis of 1-Bromo-2-(bromodifluoromethyl)cyclohexane can be envisioned through a two-step sequence starting from cyclohexene. The initial step involves the introduction of the bromodifluoromethyl group via a free-radical addition, followed by a regioselective allylic bromination to yield the final product.
The first step is the anti-Markovnikov addition of bromodifluoromethane to cyclohexene. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, and can be promoted by heat or UV light. The free radical mechanism favors the addition of the bromodifluoromethyl radical to the less substituted carbon of the double bond.
The second step involves the allylic bromination of the intermediate, (bromodifluoromethyl)cyclohexane, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction selectively introduces a bromine atom at the carbon adjacent to the carbon bearing the bromodifluoromethyl group.
Experimental Protocols
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To a solution of cyclohexene (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add bromodifluoromethane (1.2 eq).
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Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.05 eq).
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Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain (bromodifluoromethyl)cyclohexane.
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In a round-bottom flask, dissolve (bromodifluoromethyl)cyclohexane (1.0 eq) in carbon tetrachloride.
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Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
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Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
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After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel or by vacuum distillation to yield 1-Bromo-2-(bromodifluoromethyl)cyclohexane.[1]
Predicted Characterization Data
The following tables summarize the predicted spectroscopic and physical data for 1-Bromo-2-(bromodifluoromethyl)cyclohexane based on known data for similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀Br₂F₂ |
| Molecular Weight | 291.96 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 108-110 °C @ 40 mmHg |
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H NMR | 4.0 - 4.5 | Multiplet | - |
| 2.0 - 2.5 | Multiplet | - | |
| 1.2 - 2.0 | Multiplets | - | |
| ¹³C NMR | 110 - 120 | Triplet | ¹JCF ≈ 240-260 |
| 50 - 60 | Singlet | - | |
| 30 - 40 | Singlet | - | |
| 20 - 30 | Singlet | - | |
| ¹⁹F NMR | -60 to -80 | Doublet of Doublets or Triplet | ²JFH ≈ 50-60 |
Note: Predicted NMR data is based on typical values for bromocyclohexanes and compounds containing the bromodifluoromethyl group. Actual values may vary.[2][3][4][5][6][7][8][9]
| Technique | Predicted Key Absorptions/Fragments |
| IR Spectroscopy | C-H stretching (alkane): 2850-3000 cm⁻¹C-F stretching: 1000-1100 cm⁻¹C-Br stretching: 500-600 cm⁻¹ |
| Mass Spectrometry | Molecular ion peaks (M⁺, M⁺+2, M⁺+4) showing isotopic pattern for two bromine atoms.Fragment ions corresponding to the loss of Br, CF₂Br, and other alkyl fragments. |
Note: The C-Br stretch is often weak and may be difficult to observe. The mass spectrum will show a characteristic isotopic cluster for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).[10][11][12][13][14][15][16][17]
References
- 1. syntheticpages.org [syntheticpages.org]
- 2. Bromocyclohexane(108-85-0) 1H NMR [m.chemicalbook.com]
- 3. Bromocyclohexane(108-85-0) 13C NMR [m.chemicalbook.com]
- 4. Solved How many signals would you expect in the 1 H NMR | Chegg.com [chegg.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Cyclohexyl bromide | C6H11Br | CID 7960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. benchchem.com [benchchem.com]
- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. youtube.com [youtube.com]
- 15. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. savemyexams.com [savemyexams.com]
- 17. 1-Bromohexane(111-25-1) 13C NMR spectrum [chemicalbook.com]
